molecular formula C37H34O7 B2968981 Isotriuvaretin CAS No. 137397-72-9

Isotriuvaretin

Cat. No.: B2968981
CAS No.: 137397-72-9
M. Wt: 590.672
InChI Key: CHUSLHRISJPBMD-UHFFFAOYSA-N
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Description

Isotriuvaretin is an organic compound belonging to the class of chalcones, which are aromatic ketones with two phenyl rings. It is known for its significant biological activities, particularly its antiplasmodial properties, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isotriuvaretin typically involves the condensation of appropriate benzaldehyde derivatives with acetophenone derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide in an alcoholic medium. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Isotriuvaretin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isotriuvaretin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its biological activities, including antiplasmodial, antibacterial, and antioxidant properties.

    Medicine: Investigated for potential therapeutic uses, particularly in the treatment of malaria.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

Isotriuvaretin exerts its effects primarily through its interaction with biological macromolecules. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by interfering with its metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt the redox balance within the parasite .

Comparison with Similar Compounds

Isotriuvaretin is structurally similar to other chalcones such as uvaretin, diuvaretin, and chamuvaretin. it is unique in its specific substitution pattern on the aromatic rings, which contributes to its distinct biological activities. Compared to its analogs, this compound has shown higher antiplasmodial activity, making it a more promising candidate for further development .

List of Similar Compounds

Properties

IUPAC Name

1-[2,4-dihydroxy-3-[[2-hydroxy-5-[(2-hydroxyphenyl)methyl]phenyl]methyl]-5-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34O7/c1-44-37-29(21-26-12-6-8-14-31(26)39)35(42)28(36(43)34(37)33(41)18-15-23-9-3-2-4-10-23)22-27-20-24(16-17-32(27)40)19-25-11-5-7-13-30(25)38/h2-14,16-17,20,38-40,42-43H,15,18-19,21-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUSLHRISJPBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1CC2=CC=CC=C2O)O)CC3=C(C=CC(=C3)CC4=CC=CC=C4O)O)O)C(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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